molecular formula C19H24N4O3 B2503749 2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide CAS No. 2034294-48-7

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide

Cat. No. B2503749
CAS RN: 2034294-48-7
M. Wt: 356.426
InChI Key: YCLQIGPFQFTGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide, also known as MRS 1754, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.

Scientific Research Applications

PET Agents for Alzheimer's Disease Imaging

One research application involves the synthesis of carbon-11-labeled isonicotinamides, aiming at developing potential PET (Positron Emission Tomography) agents for imaging GSK-3 (glycogen synthase kinase-3) enzyme in Alzheimer's disease. The synthesis process involves complex steps, including O-[11C]methylation, to achieve high radiochemical yield and purity, indicating the potential of such compounds in neuroimaging and diagnostics (Gao, Wang, & Zheng, 2017).

Antimicrobial Activity

Compounds structurally related to 2-(2-methoxyethoxy)-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)isonicotinamide have been synthesized and tested for antimicrobial activity. For instance, triazole derivatives synthesized from isonicotinic acid hydrazide showed significant antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Mishra et al., 2010).

Corrosion Inhibition

Pyridine derivatives have been studied for their corrosion inhibition properties on N80 steel in acidic environments. This research highlights the utility of such compounds in industrial applications, particularly in protecting metal surfaces against corrosion, thereby extending their lifespan and maintaining their integrity (Ansari, Quraishi, & Singh, 2015).

Synthesis of Azabicyclic Amino Acids

Research into the synthesis of azabicyclic amino acids through the dearomatizing cyclization of the enolates of N-nicotinoyl glycine derivatives showcases the synthetic versatility of compounds related to this compound. These processes lead to novel azabicyclic amino acids, important for pharmaceutical development and bioactive molecule synthesis (Arnott, Clayden, & Hamilton, 2006).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-10-11-26-18-12-16(6-7-20-18)19(24)22-14-15-4-5-17(21-13-15)23-8-2-3-9-23/h4-7,12-13H,2-3,8-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLQIGPFQFTGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2=CN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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